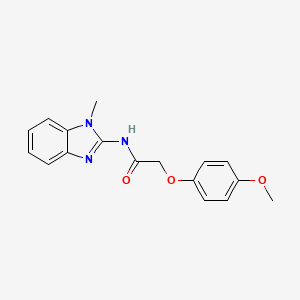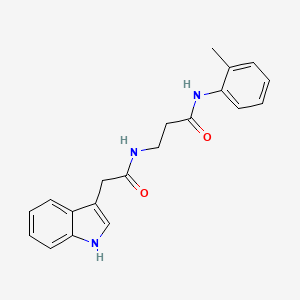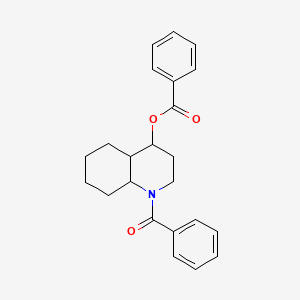
2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide, also known as MBX-8025, is a novel compound that has been developed for the treatment of metabolic disorders such as dyslipidemia and nonalcoholic steatohepatitis (NASH). This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide is a selective agonist of PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation. Activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to improve lipid profiles, reduce liver fat accumulation, and improve insulin sensitivity in preclinical models of metabolic disorders. These effects are thought to be mediated through the activation of the PPARα pathway. In addition, this compound has been shown to reduce inflammation in the liver and improve liver function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide for lab experiments is its selectivity for PPARα, which allows for the specific study of this pathway in metabolic disorders. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several future directions for the study of 2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide. One area of interest is the evaluation of this compound in clinical trials for the treatment of dyslipidemia and NASH. In addition, further studies are needed to elucidate the mechanism of action of this compound and its effects on other pathways involved in metabolic disorders. Finally, the development of more potent and selective PPARα agonists may lead to improved therapeutic options for metabolic disorders.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 4-methoxyphenol, which is reacted with chloroacetyl chloride to form 2-(4-methoxyphenoxy)acetophenone. This intermediate is then reacted with 1-methyl-1H-benzimidazole-2-amine to form this compound.
Applications De Recherche Scientifique
2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide has been extensively studied in preclinical models of metabolic disorders such as dyslipidemia and NASH. In these models, this compound has been shown to improve lipid profiles, reduce liver fat accumulation, and improve insulin sensitivity. These effects are thought to be mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα) pathway.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-(1-methylbenzimidazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-20-15-6-4-3-5-14(15)18-17(20)19-16(21)11-23-13-9-7-12(22-2)8-10-13/h3-10H,11H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOCMLMMUHYKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5418688.png)

![2-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5418703.png)
![5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5418707.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5418714.png)

![2-[4-(methylthio)phenyl]-1-(tetrahydro-2H-pyran-3-ylmethyl)-1H-imidazole](/img/structure/B5418732.png)


![1-[(cyclopentylamino)carbonyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5418745.png)
![3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5418753.png)
![N-(2-methoxyethyl)-1'-[(2-methylpyrimidin-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5418760.png)

![3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5418794.png)